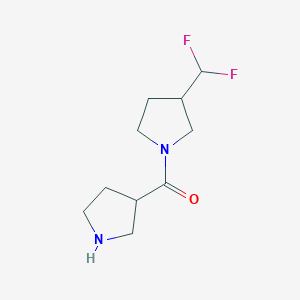

(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

“(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a bifunctional pyrrolidine-based compound featuring a ketone bridge connecting two nitrogen-containing heterocycles. The first pyrrolidine ring is substituted with a difluoromethyl group (-CF₂H) at the 3-position, while the second pyrrolidine is linked via its 3-position.

Properties

IUPAC Name |

[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-9(12)8-2-4-14(6-8)10(15)7-1-3-13-5-7/h7-9,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMBYINIHDFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds can have different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Biological Activity

The compound (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS: 2097978-49-7) is a fluorinated derivative with potential biological activities that merit detailed exploration. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 218.24 g/mol. The presence of difluoromethyl groups is significant in enhancing the biological profile of compounds due to their effects on lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C10H16F2N2O |

| Molecular Weight | 218.24 g/mol |

| CAS Number | 2097978-49-7 |

| Purity | Min. 95% |

The compound has been studied for its potential to inhibit various biological pathways, particularly those involving receptor tyrosine kinases (RTKs) such as TrkA. Inhibition of these pathways can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Research indicates that the difluoromethyl group enhances the potency of the compound compared to its non-fluorinated analogs. For instance, modifications in the pyrrolidine ring structure have been shown to affect binding affinity and selectivity towards target proteins .

Case Studies

- Inhibition of GSK-3β : A study evaluated derivatives of pyrrolidine-based compounds, including those similar to our target compound, showing promising inhibition against glycogen synthase kinase 3 beta (GSK-3β). The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong biological activity .

- Neuroprotective Properties : In a model assessing neuroprotective effects, compounds with similar structures demonstrated reduced cytotoxicity and improved survival rates in neuronal cultures exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms can significantly alter pharmacokinetic properties, making them attractive candidates for drug development .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone, exhibit significant antiviral and antimicrobial activities. The difluoromethyl group enhances the compound's ability to interfere with viral replication mechanisms. Studies have shown that compounds with similar structures can inhibit viral enzymes crucial for the life cycle of viruses such as HIV and influenza .

Neuropharmacological Effects

This compound's structural characteristics make it a candidate for neuropharmacological studies. Pyrrolidine derivatives have been investigated for their potential in treating neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems by such compounds suggests their utility in developing new antidepressants .

Pharmaceutical Applications

Drug Development

The unique chemical structure of (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone allows for modifications that can lead to the development of novel pharmaceuticals. Its ability to act as a scaffold for drug design has been explored in creating more effective drugs with fewer side effects. For instance, derivatives have been synthesized to enhance bioavailability and target specificity .

Targeted Delivery Systems

In pharmaceutical formulations, this compound can be integrated into targeted delivery systems. Its properties allow it to be used in liposomes or nanoparticles designed to deliver drugs directly to diseased tissues, thereby increasing therapeutic efficacy while minimizing systemic exposure .

Material Science

Polymer Chemistry

In material science, (3-(difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has been utilized as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resultant materials. Research has shown that polymers containing pyrrolidine units exhibit improved elasticity and resistance to degradation .

Case Studies

Comparison with Similar Compounds

The following analysis compares “(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” with structurally or functionally related compounds, focusing on physicochemical properties and substituent effects.

Structural Analogs and Key Differences

Table 1: Physicochemical Comparison of Selected Compounds

Functional Group and Substituent Analysis

Target vs. Piperidine Analog (): The replacement of a pyrrolidine ring with a piperidine (6-membered vs. This may improve binding to larger enzymatic pockets but reduce selectivity due to increased entropy. The molecular weight difference (245.27 vs. 232.27 g/mol) arises from the additional methylene group in piperidine. Piperidine’s lower basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could alter protonation states under physiological conditions .

Hydroxypyrrolidinyl-Thiophene Derivative (): The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. However, the thiophene ring’s aromaticity enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Fluoropyridine-Methanol Compound (): The fluoropyridine moiety provides strong electron-withdrawing effects, stabilizing the pyridine ring and influencing π-π stacking interactions. The hydroxymethyl group (-CH₂OH) adds polarity, which may enhance solubility but limit blood-brain barrier penetration .

Implications for Drug Design

- Fluorine Effects: The target compound’s difluoromethyl group enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogs.

- Ring Size and Rigidity: Dual pyrrolidine rings in the target compound offer moderate rigidity, balancing conformational flexibility and target engagement. Piperidine analogs may favor targets requiring extended binding pockets.

- Polarity vs. Lipophilicity: Hydroxyl or alcohol substituents (e.g., ) improve solubility but may require prodrug strategies for optimal bioavailability.

Preparation Methods

Amide Bond Formation via Carbonyldiimidazole (CDI) Activation

One effective approach to prepare tertiary amides, including fluorinated pyrrolidine derivatives, involves activating the carboxylic acid precursor with 1,1′-carbonyldiimidazole (CDI). This method was demonstrated in a related synthesis of pyrrolidine carboxamides, where:

- The carboxylic acid (e.g., 3-(difluoromethyl)pyrrolidine-1-carboxylic acid) is treated with CDI in dry tetrahydrofuran (THF) at room temperature.

- After 15 minutes, the nucleophilic amine (pyrrolidin-3-yl amine) is added to form the amide bond.

- The reaction mixture is stirred further to ensure complete conversion.

- Subsequent workup includes aqueous extraction, neutralization with sodium bicarbonate, drying, and concentration.

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Yields reported for similar amides range from 63% to 99%, with purities above 96% confirmed by HPLC.

Use of Coupling Reagents: EDC.HCl and HOBT

Another common method involves carbodiimide-mediated coupling:

- The acid precursor is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBT) are added to activate the acid.

- The amine nucleophile (pyrrolidin-3-yl amine) is then introduced along with a base such as triethylamine (TEA).

- The reaction is typically stirred at low temperature (around 5 °C) initially, then allowed to proceed at room temperature for 10–12 hours.

- Workup involves extraction with aqueous acid and base washes, drying, and concentration.

- Purification by column chromatography yields the target amide with reported yields around 88%.

Base-Mediated Alkylation and Acylation

In some protocols, the intermediate anion of pyrrolidine derivatives is generated using strong bases such as sodium hydride or potassium tert-butylate in anhydrous solvents like DMF. The anion is then reacted with acylating agents or alkyl halides to form the desired amide or substituted intermediate:

- Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium ethoxide can be used.

- Solvents include DMF, dioxane, or tetrahydrofuran (THF).

- Reaction temperatures vary from ambient to reflux depending on reagent reactivity.

- This method allows for flexible introduction of difluoromethyl groups and other substituents via electrophilic reagents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, THF, Dioxane | Polar aprotic solvents preferred for solubility and reactivity |

| Temperature | 0 °C to room temperature, sometimes reflux | Low temperatures reduce side reactions; reflux for difficult couplings |

| Coupling Agents | CDI, EDC.HCl, HOBT | CDI for activation; EDC/HOBT for carbodiimide coupling |

| Base | Triethylamine, DIPEA, DBU, potassium tert-butylate | Neutralizes acids, facilitates nucleophilic attack |

| Reaction Time | 0.5 to 12 hours | Longer times improve yields but risk side reactions |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradients used |

Representative Experimental Procedure

Synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone via CDI Activation

- Dissolve 3-(difluoromethyl)pyrrolidine-1-carboxylic acid (1 equiv) in dry THF under inert atmosphere.

- Add 1.05 equiv of carbonyldiimidazole (CDI) portionwise at room temperature and stir for 15 minutes.

- Add pyrrolidin-3-yl amine (1.05 equiv) dropwise and stir for an additional 1–2 hours.

- Quench the reaction with water, extract with ethyl acetate, and wash sequentially with aqueous acid, base, and brine.

- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate 30:70).

- Characterize the purified amide by NMR, HRMS, and melting point determination.

Research Findings and Yields

- The CDI-mediated amide formation method yields high purity products (>96%) with isolated yields typically between 85% and 95%.

- Carbodiimide coupling with EDC.HCl and HOBT in DMF provides yields around 88% with good reproducibility.

- Base-mediated alkylation/acylation allows for versatile functionalization but requires strict anhydrous conditions and careful temperature control.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard to achieve high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| CDI Activation | Carbonyldiimidazole, amine | THF | Room temperature | 85–95 | One-pot, mild conditions, high purity |

| Carbodiimide Coupling | EDC.HCl, HOBT, triethylamine | DMF | 5 °C to room temp | ~88 | Efficient for sensitive substrates |

| Base-Mediated Alkylation | NaH, DBU, alkyl/acyl halides | DMF, dioxane | Ambient to reflux | Variable | Requires anhydrous conditions |

Q & A

Q. Critical Parameters :

- Temperature : Maintain ≤ 0°C during fluorination to avoid side reactions.

- Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

How can researchers resolve discrepancies in NMR spectral data during characterization?

Advanced Research Focus

Discrepancies in H/C NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic effects : Rotamers or conformational flexibility in the pyrrolidine rings. Use variable-temperature NMR to identify exchange broadening.

- Impurities : Cross-validate with LCMS (liquid chromatography-mass spectrometry) to confirm molecular ion peaks (e.g., [M+H]) and HPLC (high-performance liquid chromatography) for purity ≥95%.

- Deuterated Solvents : Ensure complete deuteration (e.g., DMSO-) to eliminate solvent interference.

What analytical techniques are recommended for assessing purity and structural integrity?

Q. Basic Research Focus

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time consistency indicates purity.

- LCMS : Confirm molecular weight ([M+H] expected) and detect trace impurities (e.g., unreacted intermediates).

- FT-IR : Identify carbonyl (C=O stretch ~1650–1750 cm) and difluoromethyl (C-F stretch ~1100–1250 cm) groups.

How can X-ray crystallography elucidate the compound’s 3D structure and intermolecular interactions?

Q. Advanced Research Focus

- Single-Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane.

- Hydrogen Bonding : Analyze the methanone carbonyl’s role in forming interactions with adjacent molecules (e.g., C=O···H-N distances ~2.8–3.2 Å).

- Torsional Angles : Quantify pyrrolidine ring puckering (e.g., envelope or twist conformations).

What safety precautions are essential for handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinated reagents).

- Storage : Keep at 2–8°C under inert gas (argon) to prevent degradation.

How can researchers design experiments to study its mechanism of action in biological systems?

Q. Advanced Research Focus

- Target Identification : Perform kinase inhibition assays (e.g., ADP-Glo™) or GPCR binding studies using radiolabeled ligands.

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).

- Cellular Uptake : Measure intracellular concentrations via LCMS after treating cell lines (e.g., HEK293).

What strategies mitigate low yield or side-product formation during synthesis?

Q. Advanced Research Focus

- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.

- Scavenging Agents : Add molecular sieves to absorb water in condensation reactions.

- Reaction Monitoring : Track progress via TLC (thin-layer chromatography; Rf ~0.5 in ethyl acetate/hexane 1:1).

How do the difluoromethyl and pyrrolidinyl groups influence reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.